6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chloro substituent at the 6th position, a phenyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenylimidazo[1,2-a]pyridine as the starting material.
Reaction with Phosphorus Oxychloride: The starting material is added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath.
Formation of the Aldehyde Group: The reaction mixture is then allowed to warm to room temperature, leading to the formation of the aldehyde group at the 3rd position.
Chemical Reactions Analysis
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro substituent, which can affect its reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDAKNOJXRQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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